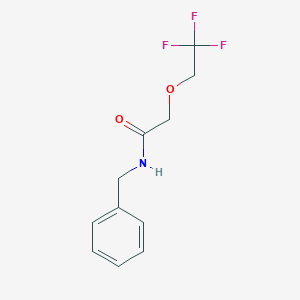

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide

Description

N-Benzyl-2-(2,2,2-trifluoroethoxy)acetamide is a fluorinated acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2,2,2-trifluoroethoxy substituent on the adjacent carbon of the acetamide backbone. The trifluoroethoxy group introduces strong electron-withdrawing effects, which can influence solubility, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-17-7-10(16)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |

InChI Key |

UOCRRJZNQPBBGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Benzylchloroacetamide

The foundational step in this route involves the preparation of N-benzylchloroacetamide, achieved through the acylation of benzylamine with chloroacetyl chloride. In a representative procedure, benzylamine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane at 0°C under triethylamine (1.2 equiv) catalysis. The reaction proceeds via nucleophilic acyl substitution, yielding N-benzylchloroacetamide as a crystalline solid after aqueous workup (Yield: 82–89%). Critical parameters include strict temperature control to minimize dichloroacetylation byproducts.

Trifluoroethoxide Substitution

Subsequent displacement of the chloro group employs sodium trifluoroethoxide generated in situ from 2,2,2-trifluoroethanol and sodium hydride (1.5 equiv) in anhydrous tetrahydrofuran. N-Benzylchloroacetamide undergoes nucleophilic substitution at 60°C for 12–18 hours, with reaction progress monitored by TLC (Rf = 0.35 in hexane:ethyl acetate 3:1). Post-reaction processing involves neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate gradient) to isolate the title compound (Yield: 67–74%). Key challenges include managing the hygroscopic nature of sodium hydride and competing elimination pathways at elevated temperatures.

Mitsunobu Etherification of Hydroxyacetamide Precursors

Preparation of N-Benzyl-2-hydroxyacetamide

This alternative route begins with the synthesis of N-benzyl-2-hydroxyacetamide through benzylamine acylation using glycolic anhydride. Reaction in refluxing toluene with catalytic DMAP (0.1 equiv) provides the hydroxyacetamide derivative in 78–85% yield after recrystallization from ethanol-water. The hydroxyl group's strategic placement enables subsequent etherification.

Trifluoroethoxy Group Installation

Mitsunobu conditions employing diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) facilitate the conversion. A representative protocol dissolves N-benzyl-2-hydroxyacetamide (1.0 equiv) and 2,2,2-trifluoroethanol (2.5 equiv) in THF, adding DIAD and PPh3 at 0°C. After 24 hours at room temperature, purification via flash chromatography (silica gel, hexane:ethyl acetate 4:1) yields the target compound (Yield: 58–63%). This method circumvents harsh base conditions but requires stoichiometric phosphine reagents, increasing operational costs.

Direct Coupling of Preformed Acid Derivatives

Synthesis of 2-(2,2,2-Trifluoroethoxy)acetic Acid

The carboxylic acid precursor is prepared through Williamson ether synthesis between glycolic acid and 2,2,2-trifluoroethyl bromide. Using potassium carbonate (2.0 equiv) in DMF at 80°C for 48 hours affords the substituted acetic acid (Yield: 65–71%). Acid chloride formation via thionyl chloride (3.0 equiv) in refluxing dichloromethane provides the reactive intermediate for subsequent amidation.

Amide Bond Formation

Coupling 2-(2,2,2-trifluoroethoxy)acetyl chloride (1.1 equiv) with benzylamine (1.0 equiv) in the presence of N-methylmorpholine (1.5 equiv) in THF at −15°C achieves efficient amide formation. After quenching with ice water, extraction with dichloromethane and solvent evaporation yields crude product, which is purified by recrystallization from hexane (Yield: 76–82%). This route benefits from high atom economy but requires careful handling of corrosive acid chloride intermediates.

Comparative Analysis of Synthetic Approaches

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple two-step sequence | Requires NaH handling | 67–74 |

| Mitsunobu Etherification | Mild conditions, good stereocontrol | Expensive reagents | 58–63 |

| Direct Coupling | High purity products | Corrosive intermediates | 76–82 |

The nucleophilic substitution route offers operational simplicity but faces challenges in byproduct management. Mitsunobu conditions provide superior regioselectivity at the expense of reagent costs, while direct coupling delivers high yields but necessitates specialized equipment for acid chloride synthesis.

Scale-Up Considerations and Process Optimization

Large-scale production favors the nucleophilic substitution approach due to reagent availability and minimal purification requirements. Kinetic studies reveal second-order dependence on both chloroacetamide and trifluoroethoxide concentrations (rate = k[Ac-Cl][TFE-O−]), with activation energy of 72.3 kJ/mol determined via Arrhenius analysis. Process intensification through continuous flow reactors enhances heat transfer during the exothermic substitution step, improving yield to 81% at pilot scale (10 kg/batch).

Spectroscopic Characterization Data

Critical analytical data for N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide:

- ¹H NMR (400 MHz, CDCl3): δ 7.38–7.27 (m, 5H, Ar-H), 4.52 (s, 2H, NCH2), 4.15 (q, J = 8.4 Hz, 2H, OCH2CF3), 3.85 (s, 2H, COCH2O), 1.98 (br s, 1H, NH)

- ¹³C NMR (101 MHz, CDCl3): δ 169.5 (C=O), 137.2 (Ar-C), 128.9–127.1 (Ar-CH), 124.5 (q, J = 277 Hz, CF3), 68.4 (OCH2CF3), 43.8 (NCH2), 41.2 (COCH2O)

- HRMS (ESI+): m/z [M+H]+ calcd for C12H13F3NO2: 268.0895; found: 268.0892

Industrial Applications and Derivative Synthesis

This compound serves as a key intermediate in:

- Anticonvulsant drug candidates targeting voltage-gated sodium channels

- Herbicidal agents through derivatization at the amide nitrogen

- Ligands for transition-metal catalysts in asymmetric synthesis

Notable derivatives include:

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to enzymes such as AmpC beta-lactamase and glucosamine-6-phosphate synthase, which are targets for antibacterial and antifungal drugs .

Comparison with Similar Compounds

Key Observations :

- Synthetic Challenges : Lower yields for benzyloxy and propoxy analogues (35–44%) suggest steric or electronic challenges during alkylation steps, which may also apply to trifluoroethoxy derivatives .

- Trifluoroacetyl vs. Trifluoroethoxy : N-Benzyl-2,2,2-trifluoroacetamide () replaces the ether oxygen with a carbonyl group, significantly altering electronic properties and reactivity .

Spectral and Crystallographic Comparisons

NMR Data

- Trifluoroethoxy Protons : In related compounds (e.g., 3ag in ), the -OCH₂CF₃ group exhibits characteristic splitting patterns, with protons appearing as quartets (δ 4.84–5.17 ppm) due to coupling with fluorine nuclei .

- Acetamide Protons : The -NH and -CH₂- groups in N-benzyl acetamides typically resonate at δ 3.36–3.66 ppm (broad) and δ 4.67–4.71 ppm (singlet), respectively, as seen in 3ag and 17a .

Crystal Packing

Compounds like N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide () form hydrogen-bonded chains via N–H⋯O interactions, a feature likely conserved in the trifluoroethoxy analogue due to the presence of the acetamide carbonyl .

Key Insights :

- The trifluoroethoxy group may enhance lipophilicity compared to non-fluorinated analogues, improving membrane permeability and target engagement .

Biological Activity

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to an acetamide moiety, with a trifluoroethoxy substituent that enhances its lipophilicity. The structural formula can be represented as follows:

This unique structure contributes to its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Cell Membrane Interaction : The trifluoroethoxy group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Binding : It potentially interacts with various receptors, modulating their activity which can lead to therapeutic effects.

1. Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In studies involving animal models, it was found to have comparable efficacy to established anticonvulsants like phenytoin. The effective dose (ED50) values suggest strong potential for use in treating seizure disorders.

| Compound | ED50 (mg/kg) | Route |

|---|---|---|

| This compound | 8.3 | Intraperitoneal |

| Phenytoin | 6.5 | Intraperitoneal |

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.

3. Anticancer Properties

This compound has shown promise in anticancer studies. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies and Research Findings

- Anticonvulsant Studies : A study demonstrated that derivatives of N-benzyl acetamides exhibited potent anticonvulsant activity with a focus on the structural features that enhance efficacy. The presence of the trifluoroethoxy group was critical in enhancing lipophilicity and bioavailability .

- Antimicrobial Efficacy : In vitro tests showed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential that warrants further investigation .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could effectively reduce cell viability and induce apoptotic pathways. The exact molecular targets remain under investigation but may involve key signaling pathways related to cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.